

# A Technical Guide to JBIR-15: A Cyclic Peptide from *Aspergillus sclerotiorum*

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## Compound of Interest

Compound Name: **JBIR-15**

Cat. No.: **B608171**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite **JBIR-15**, a non-proteogenic cyclic tripeptide produced by the marine sponge-derived fungus *Aspergillus sclerotiorum*. This document details the isolation, structure elucidation, physicochemical properties, and biological context of **JBIR-15**, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols and visual workflows are included to support further research and development.

## Executive Summary

**JBIR-15** is a derivative of aspochracin, a known insecticidal cyclotripeptide, and was first isolated from the culture broth of *Aspergillus sclerotiorum* strain Huber Sp080903f04.[1][2][3] Structurally, it is identified as N-demethyl aspochracin at the alanyl residue.[1][3] While its parent compound, aspochracin, exhibits notable insecticidal properties, **JBIR-15** has been reported to be non-toxic to mammalian cell lines.[1] This lack of cytotoxicity, combined with its unique structure, makes **JBIR-15** a compound of interest for further biological screening and potential derivatization in drug discovery programs. This guide synthesizes the available scientific data on **JBIR-15** to facilitate such endeavors.

## Physicochemical and Spectroscopic Data

The structural and physical properties of **JBIR-15** have been characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

## Physicochemical Properties

Property	Value	Reference
Appearance	Colorless oil	<a href="#">[1]</a>
Molecular Formula	$C_{22}H_{34}N_4O_4$	<a href="#">[1]</a>
Molecular Weight	418.53 g/mol	
HR-ESI-MS ( $[M+H]^+$ )	Found: 419.2661, Calcd: 419.2658	<a href="#">[1]</a>
Optical Rotation ( $[\alpha]D^{23}$ )	+76.0 (c 1.0, MeOH)	<a href="#">[1]</a>
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	

## NMR Spectroscopic Data

The structure of **JBIR-15** was elucidated through extensive 1D and 2D NMR experiments. The  $^1H$  and  $^{13}C$  NMR data, recorded in  $CDCl_3$ , are summarized below.[\[1\]](#)

Position	$\delta$ C (ppm)	$\delta$ H (ppm, mult., J in Hz)
Octa-2,4,6-trienoic acid moiety		
1	166.4	
2	120.7	5.93 (d, 15.0)
3	144.3	7.24 (dd, 15.0, 10.5)
4	128.8	6.14 (dd, 15.0, 10.5)
5	141.4	6.48 (dd, 15.0, 10.5)
6	129.5	6.12 (dd, 15.0, 10.5)
7	141.9	5.99 (m)
8	18.7	1.81 (d, 5.0)
Cyclic tripeptide core		
Ornithine		
1'	172.9	
2' ( $\alpha$ -CH)	53.6	4.60 (m)
3' ( $\beta$ -CH <sub>2</sub> )	28.5	1.95 (m), 1.75 (m)
4' ( $\gamma$ -CH <sub>2</sub> )	24.9	1.63 (m)
5' ( $\delta$ -CH <sub>2</sub> )	39.5	3.25 (m)
$\alpha$ -NH	7.91 (d, 8.0)	
$\delta$ -NH	6.30 (br s)	
Alanine		
1''	171.4	
2'' ( $\alpha$ -CH)	50.0	4.19 (m)
3'' ( $\beta$ -CH <sub>3</sub> )	18.2	1.45 (d, 7.0)
$\alpha$ -NH	7.21 (d, 8.0)	

N-Methylvaline		
1 <sup>'''</sup>	171.4	
2 <sup>'''</sup> ( $\alpha$ -CH)	58.5	4.10 (d, 10.0)
3 <sup>'''</sup> ( $\beta$ -CH)	30.7	2.25 (m)
4 <sup>'''</sup> ( $\gamma$ -CH <sub>3</sub> )	19.9	0.99 (d, 7.0)
5 <sup>'''</sup> ( $\gamma'$ -CH <sub>3</sub> )	18.7	0.94 (d, 7.0)
N-CH <sub>3</sub>	31.0	2.96 (s)

## Biological Context and Activity Producing Organism

**JBIR-15** is produced by *Aspergillus sclerotiorum*, a filamentous fungus.<sup>[1]</sup> The specific strain, Huber Sp080903f04, was isolated from a marine sponge of the genus *Mycale*, collected from Ishigaki Island, Okinawa, Japan.<sup>[1]</sup> Marine-derived fungi are well-documented as prolific sources of novel, bioactive secondary metabolites.<sup>[1]</sup> *Aspergillus* species, in particular, are known to produce a wide array of compounds, including polyketides, alkaloids, and non-ribosomal peptides.

## Biological Activity

**JBIR-15** itself was tested for cytotoxicity against human cervical carcinoma (HeLa) cells and malignant pleural mesothelioma (ACC-MESO-1) cells. It showed no cytotoxic effects at concentrations up to 50  $\mu$ g/mL.<sup>[1]</sup>

The parent compound, aspochracin, exhibits significant insecticidal activity.<sup>[2]</sup> It has been shown to have contact toxicity against the first instar larvae and eggs of the silkworm.<sup>[4]</sup> The insecticidal action is attributed to the octatrienoic acid side chain, as its saturation in hexahydroaspochracin leads to a complete loss of activity.<sup>[4]</sup> The precise molecular mechanism of this insecticidal action has not been fully elucidated but may involve disruption of cellular membranes or specific enzyme inhibition within the insect.

## Experimental Protocols

The following sections detail the methodologies for the production and purification of **JBIR-15**, based on the original isolation study.[\[1\]](#)

## Fermentation of *Aspergillus sclerotiorum*

- Strain: *Aspergillus sclerotiorum* Huber Sp080903f04
- Culture Medium:
  - Brown rice: 15 g
  - Bacto-Yeast extract: 30 mg
  - Sodium tartrate: 15 mg
  - Potassium dihydrogen phosphate ( $\text{KH}_2\text{PO}_4$ ): 15 mg
  - Distilled water: 45 mL
- Protocol:
  - Combine all medium components in a 500-mL Erlenmeyer flask.
  - Autoclave to sterilize the medium.
  - Inoculate the cooled medium with a culture of *A. sclerotiorum*.
  - Incubate in a static culture at 27°C for 14 days.
  - For scale-up, prepare multiple flasks (e.g., 10 flasks for the initial isolation).

## Extraction and Isolation of JBIR-15

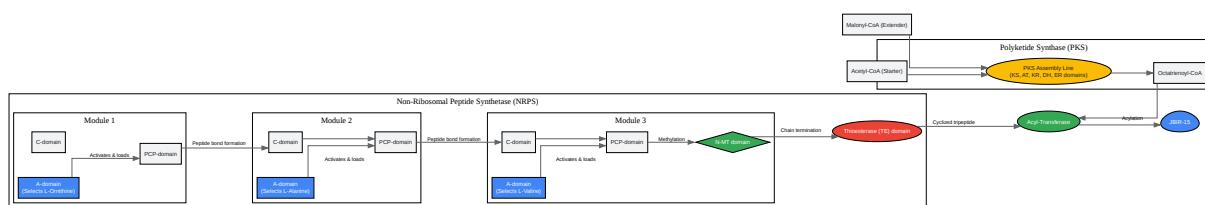
- Materials and Solvents:
  - 80% aqueous acetone
  - Ethyl acetate (EtOAc)

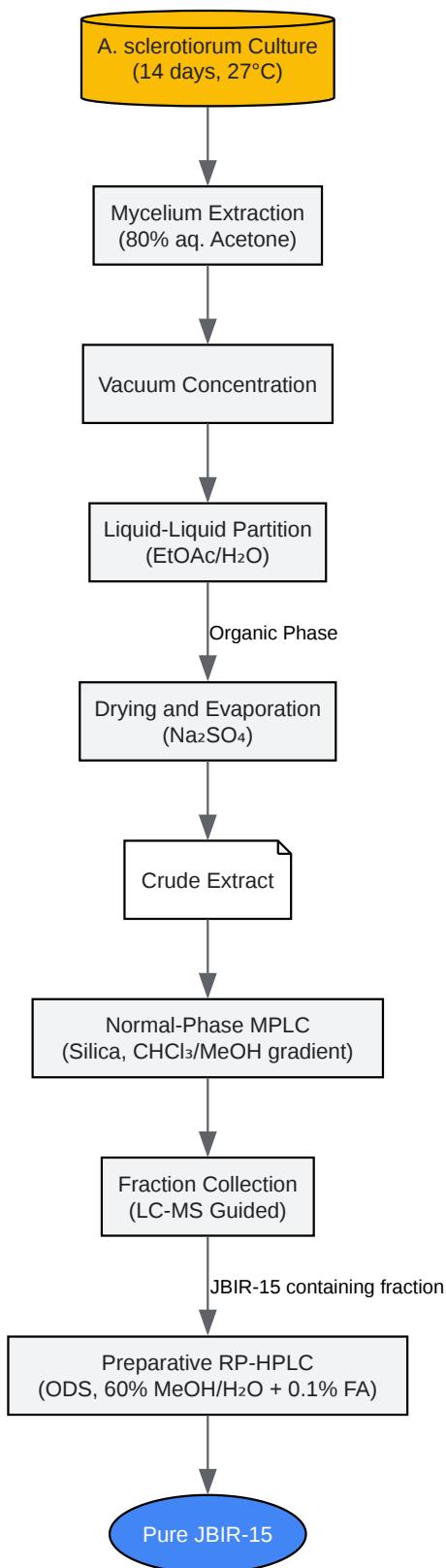
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Chloroform (CHCl<sub>3</sub>)
- Methanol (MeOH)
- Formic acid
- Protocol:
  - Extract the mycelium from the fermentation flasks with 80% aqueous acetone (e.g., 1000 mL for 10 flasks).
  - Concentrate the acetone extract in vacuo to obtain an aqueous concentrate (e.g., 200 mL).
  - Partition the aqueous concentrate three times with an equal volume of ethyl acetate.
  - Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.
  - Subject the dried residue to normal-phase Medium Pressure Liquid Chromatography (MPLC) using a silica gel column.
  - Elute the column with a stepwise gradient of chloroform-methanol.
  - Monitor the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify fractions containing **JBIR-15** and aspochracin.
  - Collect the eluate containing **JBIR-15** (e.g., from the 10% MeOH fraction).
  - Perform final purification using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS column.
  - Elute with an isocratic mobile phase of 60% methanol/water containing 0.1% formic acid.
  - Collect the peak corresponding to **JBIR-15** (retention time will vary based on the specific column and system).

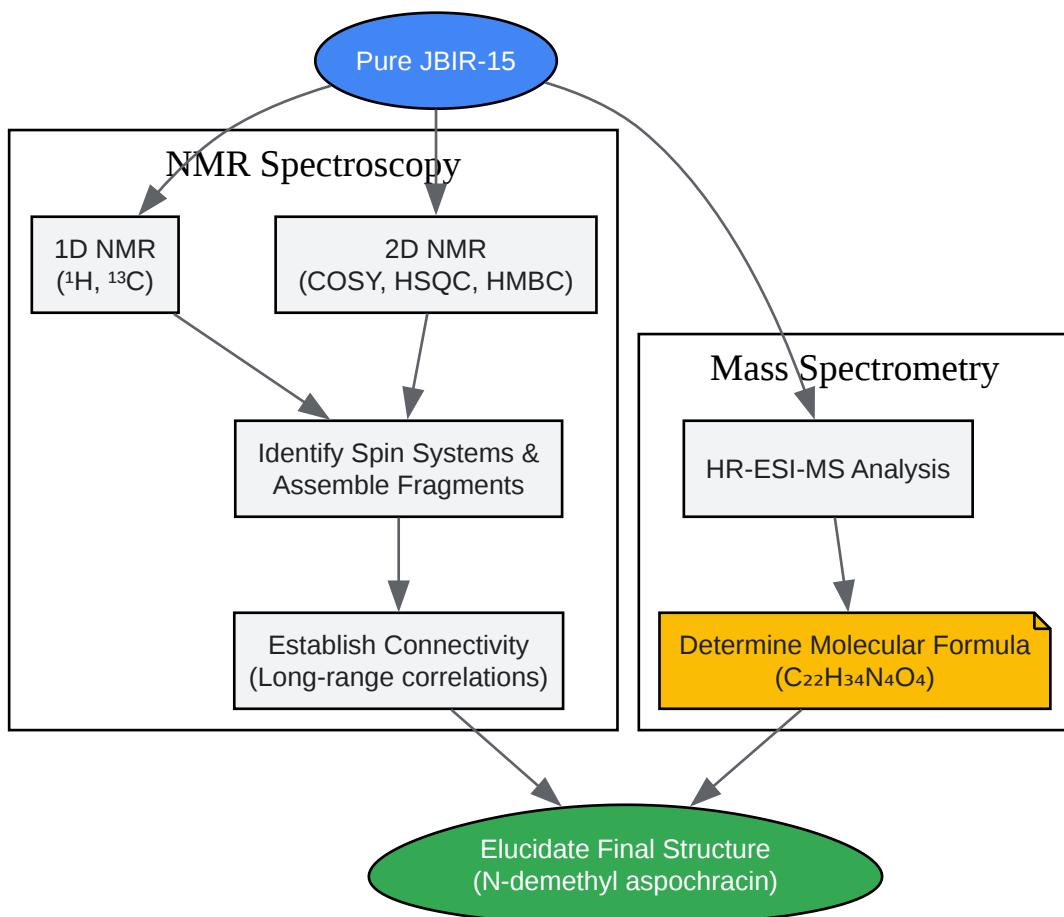
# Biosynthesis and Structure Elucidation Workflows

## Proposed Biosynthetic Pathway of JBIR-15

**JBIR-15** is a cyclic tripeptide, a class of natural products typically synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for **JBIR-15** has not yet been identified, a general biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The octatrienoic acid side chain is likely synthesized by a Polyketide Synthase (PKS) and subsequently attached to the peptide core.







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